physicochemical properties of 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
physicochemical properties of 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
Executive Summary
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride is a highly reactive organosulfur compound of significant interest to the pharmaceutical and agrochemical industries. Its structure combines a reactive sulfonyl chloride moiety with a 2,4-difluorophenyl group, a common pharmacophore known to enhance metabolic stability and binding affinity. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, proposed synthetic routes, anticipated spectroscopic signature, and chemical reactivity. Authored for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles to offer field-proven insights and detailed experimental protocols, positioning this compound as a valuable and versatile building block in modern chemical synthesis.
Introduction: A Versatile Electrophile for Modern Synthesis
The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of organic synthesis, prized for its high electrophilicity. The sulfur atom, rendered electron-deficient by two oxygen atoms and a chlorine atom, serves as a prime target for nucleophilic attack, while the chloride ion is an excellent leaving group. This inherent reactivity makes sulfonyl chlorides indispensable intermediates for creating sulfonamides and sulfonate esters—motifs prevalent in a vast array of pharmaceuticals and biologically active compounds.[1]
The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. The 2,4-difluorophenyl group is a particularly successful bioisostere found in numerous approved drugs. This guide focuses on 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride, a reagent that marries the synthetic versatility of the sulfonyl chloride with the advantageous pharmacological profile of the difluorophenyl moiety. The objective is to provide a detailed technical framework for its synthesis, characterization, and application, empowering researchers to leverage its potential in their discovery programs.
Molecular Structure and Physicochemical Properties
The molecular architecture of 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride features a chiral center at the carbon atom bonded to both the aromatic ring and the sulfonyl chloride group. This offers potential for stereospecific syntheses. While comprehensive experimental data for this specific compound is not widely published, its core properties can be defined or reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
| Property | Value | Source / Rationale |
| Molecular Formula | C₈H₇ClF₂O₂S | [2] |
| Molecular Weight | 240.65 g/mol | [2] |
| Appearance | Colorless to light orange solid (predicted) | Based on analogous sulfonyl chlorides and its classification as a corrosive solid.[2][3] |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined; likely decomposes. | - |
| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols, amines). | General reactivity of sulfonyl chlorides.[4] |
| Hazard Classification | Corrosive Solid, Acidic, Organic, N.O.S. | [2] |
Proposed Synthesis and Purification
A validated synthetic procedure for 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride is not publicly documented. However, a robust and efficient synthesis can be designed based on modern, well-established methods for converting thiols to sulfonyl chlorides. The most direct pathway involves the oxidative chlorination of the corresponding precursor, 1-(2,4-difluorophenyl)ethanethiol.
Proposed Synthetic Workflow
The synthesis begins with a commercially available starting material, 2',4'-difluoroacetophenone, and proceeds through the corresponding thiol intermediate. The final step is an oxidative chlorination.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: Oxidative Chlorination of 1-(2,4-Difluorophenyl)ethanethiol
This protocol employs Trichloroisocyanuric acid (TCCA), a safe and highly efficient reagent for the oxidation of thiols to sulfonyl chlorides under mild conditions.[5][6] This choice is predicated on its high yields, operational simplicity, and avoidance of hazardous reagents like gaseous chlorine.
Materials:
-
1-(2,4-Difluorophenyl)ethanethiol (1 equivalent)
-
Trichloroisocyanuric acid (TCCA, 1.5 equivalents)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2,4-difluorophenyl)ethanethiol in a 4:1 mixture of acetonitrile and water.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add TCCA portion-wise, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.
-
After the addition is complete, stir the resulting slurry vigorously in the ice bath for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture to remove the precipitated cyanuric acid byproduct. Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and transfer to a separatory funnel.
-
Dilute the organic phase with ethyl acetate and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature below 30 °C to minimize hydrolysis.
-
The crude product can be purified further by flash chromatography on silica gel if necessary.
Spectroscopic Characterization (Anticipated Data)
Confirmation of the structure of 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride relies on a combination of spectroscopic techniques. The following table outlines the expected data based on the known effects of the sulfonyl chloride and difluorophenyl groups.[7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ 7.6-7.9 ppm (m, 1H, Ar-H) , δ 7.0-7.2 ppm (m, 2H, Ar-H) , δ 5.0-5.2 ppm (q, 1H, CH-SO₂Cl) : Significantly deshielded due to adjacent SO₂Cl.[8] δ 2.1-2.3 ppm (d, 3H, CH₃) . |
| ¹³C NMR | Aromatic carbons (δ ~110-165 ppm with C-F coupling), Methine carbon (CH-SO₂Cl, δ ~70-80 ppm), Methyl carbon (CH₃, δ ~15-25 ppm). |
| ¹⁹F NMR | Two distinct multiplets, one for each fluorine atom, with characteristic ortho, meta, and para couplings. |
| FT-IR | ~1380 cm⁻¹ (strong, sharp) : Asymmetric S=O stretch. ~1170 cm⁻¹ (strong, sharp) : Symmetric S=O stretch.[7] ~3000-2850 cm⁻¹ : C-H stretching. ~1600, 1500 cm⁻¹ : Aromatic C=C stretching. |
| Mass Spec (EI) | M⁺ at m/z 240 and M⁺+2 at m/z 242 in an approximate 3:1 ratio, characteristic of a single chlorine atom.[7] |
Chemical Reactivity and Mechanistic Insights
The core reactivity of 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride is defined by nucleophilic substitution at the electrophilic sulfur center. The reaction is believed to proceed via a stepwise addition-elimination mechanism involving a high-energy trigonal bipyramidal intermediate. The electron-withdrawing nature of the difluorophenyl group further enhances the electrophilicity of the sulfur atom, making the compound highly reactive towards a wide range of nucleophiles.
Caption: General mechanism of nucleophilic substitution at sulfur.
Key Synthetic Transformations
-
Hydrolysis: Reacts readily with water to form the corresponding 1-(2,4-difluorophenyl)ethanesulfonic acid.[4]
-
Formation of Sulfonate Esters: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields sulfonate esters.[4]
-
Formation of Sulfonamides: This is arguably the most significant reaction in a drug discovery context. It reacts rapidly with primary or secondary amines to produce stable sulfonamides.[1][4]
Protocol: Synthesis of a N-Substituted Sulfonamide
Materials:
-
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride (1 equivalent)
-
Primary or secondary amine (1.1 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine and triethylamine in DCM in a round-bottom flask and cool to 0 °C.
-
Dissolve 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude sulfonamide by recrystallization or flash column chromatography.
Handling, Safety, and Storage
As a highly reactive and corrosive compound, 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride requires careful handling in a well-ventilated fume hood.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[2]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+330+331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor/physician.[2]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Applications in Research and Drug Development
The primary value of this reagent is as a sophisticated building block for introducing the 1-(2,4-difluorophenyl)ethylsulfonyl group into target molecules. This moiety can serve as a key structural element or as a tool for probing structure-activity relationships (SAR) in drug discovery campaigns. Its utility extends to:
-
Lead Optimization: Rapidly generating libraries of sulfonamide analogues to improve potency, selectivity, and pharmacokinetic profiles.[9]
-
Bioisosteric Replacement: Acting as a stable, non-hydrolyzable bioisostere for amide or carboxylate groups.
-
Agrochemical Synthesis: Developing novel herbicides and pesticides, as sulfonyl-containing compounds are prominent in this field.[10]
Conclusion
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride emerges as a high-potential synthetic intermediate. While specific experimental data remains limited, a clear and reliable pathway for its synthesis, characterization, and subsequent reaction can be confidently established from fundamental chemical principles. Its combination of a highly reactive electrophilic center and a pharmaceutically relevant fluorinated aromatic group makes it a powerful tool for medicinal chemists and researchers aiming to accelerate the development of novel, high-value chemical entities.
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Fiveable. (n.d.). Sulfonyl Chloride Definition. Retrieved from [Link]
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Georganics. (n.d.). 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-(2,4-dichlorophenyl)-4,4-dimethyl-1-ethylthio-5-fluoro-2-(1,2,4-triazol-1-yl)-pentan-3-one. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
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Chemlin. (n.d.). 1-(2,3-difluorophenyl)ethane-1-sulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 1-(2,5-Dichlorophenyl)ethane-1-sulfonyl chloride. Retrieved from [Link]
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PubChemLite. (n.d.). 2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonyl chloride. Retrieved from [Link]
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AA Blocks. (n.d.). 2-(4-chloro-2,5-difluorophenyl)ethane-1-sulfonyl chloride. Retrieved from [Link]
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Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
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BaiLian. (2026). Research Progress on the New Process of Sulfonyl Chloride Fragment in Pyraflufen-Ethyl. Retrieved from [Link]
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PubMed. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. Retrieved from [Link]
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